molecular formula C11H18O B8644867 2,8-Dimethylnona-2,7-dien-4-one CAS No. 2520-61-8

2,8-Dimethylnona-2,7-dien-4-one

Cat. No.: B8644867
CAS No.: 2520-61-8
M. Wt: 166.26 g/mol
InChI Key: FNYPGSJKJMAJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dimethylnona-2,7-dien-4-one is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

2520-61-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2,8-dimethylnona-2,7-dien-4-one

InChI

InChI=1S/C11H18O/c1-9(2)6-5-7-11(12)8-10(3)4/h6,8H,5,7H2,1-4H3

InChI Key

FNYPGSJKJMAJSG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=O)C=C(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetone under the reaction conditions forms also some diacetone alcohol and mesityl oxide, and these then react with the prenyl chloride to produce the above isomers of prenyl mesityl oxide, also called prenyl-substituted methyl pentenones, in the same manner as acetone reacts with prenyl chloride to produce methyl heptenone. It is also possible that prenyl chloride reacts with the diacetone alcohol in the same manner to give the corresponding hydroxy derivatives that subsequently dehydrate. The presence of such hydroxy ketones is observed in the residues of the methyl heptenone production by the process of U.S. Pat. No. 3,668,255.
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Synthesis routes and methods II

Procedure details

To a well stirred mixture of 60 g of 96% sodium hydroxide and 600 g of mesityl oxide was added 3 g of diethylamine, followed by 105 g of 94% 1-chloro-3-methyl-2-butene. The mixture was then heated to 70° C. over a 10 minute period, and the external heat source immediately removed. The mass continued to rise in temperature to 80° C. over a 10 minute period, and was then maintained at between 79° and 82° C. over a 2.3 hour period, with either heating or cooling, as needed. After cooling to 30° C., the mixture was quenched with 250 ml of water and stirred vigorously. The organic phase was then separated and the aqueous layer extracted four times with 20 ml portions of benzene. The organic phases were combined and dried overnight over sodium sulfate. The dried oil phase was then treated with 2 ml of acetic acid prior to distillation. The yield was 123.7 g of the mixture of prenyl mesityl oxide isomers.
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